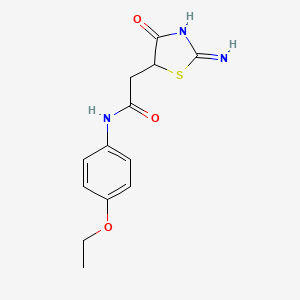
N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic compound belonging to the thiazolidinone class, which is noted for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 301683-38-5 |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
| SMILES Notation | CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes in pathogens.
- Anti-inflammatory Effects : It may interfere with signaling pathways involved in inflammation, potentially reducing inflammatory responses.
- Anticancer Properties : The compound can inhibit the proliferation of cancer cells by targeting specific enzymes or proteins involved in cell growth.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, possess notable antibacterial and antifungal activities.
Case Studies
- Antibacterial Efficacy : In a study evaluating various thiazolidinone derivatives, it was found that this compound had a minimum inhibitory concentration (MIC) of 0.23–0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating strong antibacterial activity .
- Antifungal Activity : Another study showed promising antifungal effects with an EC50 of 0.85 µg/mL against Alternaria solani, suggesting potential applications in agricultural fungicides .
Comparative Biological Activity
Table 1 summarizes the biological activities of this compound compared to other thiazolidinone derivatives.
| Compound Name | MIC (mg/mL) | EC50 (µg/mL) | Activity Type |
|---|---|---|---|
| N-(4-Ethoxyphenyl)-2-(2-imino...) | 0.23–0.70 | 0.85 | Antibacterial |
| Compound A (Thiazolidinone Derivative 1) | 0.50 | 0.90 | Antibacterial |
| Compound B (Thiazolidinone Derivative 2) | 0.30 | 0.80 | Antifungal |
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
HRTJVCUWYSKTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















